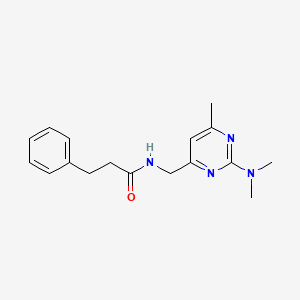

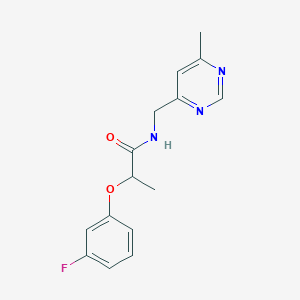

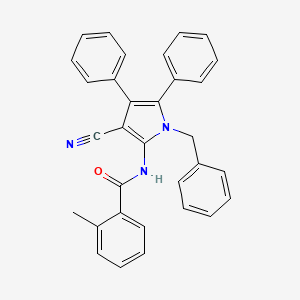

(1H-Indol-1-yl)(2-iodophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1H-Indol-1-yl)(2-iodophenyl)methanone” is a compound that has been used in various scientific studies . It has been involved in the Mizoroki–Heck reaction, a model reaction for the in situ performance evaluation of Pd catalysts for C–C cross-coupling reactions .

Synthesis Analysis

The compound has been used in the Mizoroki–Heck reaction, a model reaction for the in situ performance evaluation of Pd catalysts . The reaction produces a conjugated cyclic compound which can be easily detected and quantified by UV-vis spectroscopy .Chemical Reactions Analysis

The compound has been used in the Mizoroki–Heck reaction, a model reaction for the in situ performance evaluation of Pd catalysts . This reaction is a type of C–C cross-coupling reaction that occurs in an aqueous medium .Aplicaciones Científicas De Investigación

Catalytic Model Reactions

- The compound has been used in the aqueous intramolecular Mizoroki–Heck reaction as a catalytic model for evaluating Pd catalysts in C–C cross-coupling reactions. This process produces a detectable conjugated cyclic compound, facilitating the monitoring of reaction progress and catalytic parameter determination (Signori et al., 2015).

Synthesis and Biological Activity

- (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone, a variant of the compound, exhibits strong biological activity. Its synthesis involves multiple steps, including Friedel Crafts acylation and N-alkylation, leading to a total yield of 41.8%. This synthesis method is noted for its simplicity and cost-effectiveness (Cheng, 2012).

Radiolabeling for Imaging

- The compound has been radiolabeled to create [18F]AM694, a potential tracer for imaging cerebral cannabinoid receptors. This process involves regioselective radiofluorination, resulting in a product with high radiochemical yield and purity, useful for neurological studies (Willis et al., 2003).

Drug Metabolism and Pharmacokinetics

- Understanding the metabolism and pharmacokinetics of similar compounds like I-387, which shares structural similarities, is crucial. I-387, an indole compound with antitubulin action, has been studied in mice to understand its pharmacokinetics and metabolism, providing insights applicable to related compounds (Ahn et al., 2011).

Synthesis of Novel Derivatives

- Novel synthesis methods have been developed for derivatives of the compound. For example, the synthesis of [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone offers an efficient route to generate potentially biologically active compounds, highlighting the versatility of the core structure (Suhana & Rajeswari, 2017).

Propiedades

IUPAC Name |

indol-1-yl-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSUBEXNDLUMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Indol-1-yl)(2-iodophenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate](/img/structure/B3020430.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)

![2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3020434.png)

![[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B3020437.png)

![N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3020443.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one](/img/structure/B3020445.png)